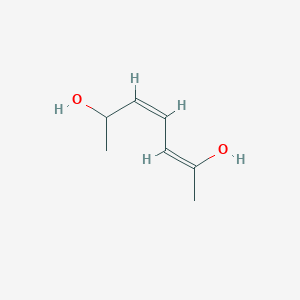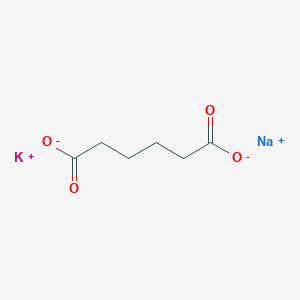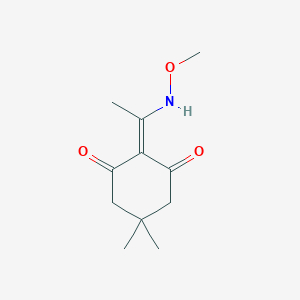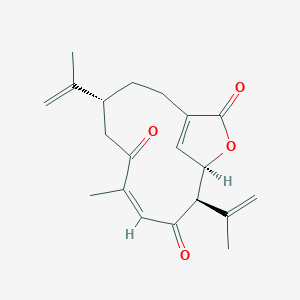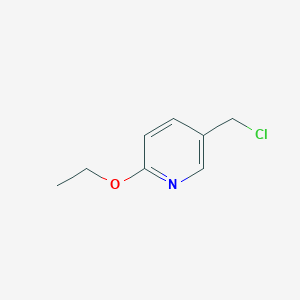
2,6-Aemtgmh
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Aemtgmh is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 2,6-Aemtgmh is not fully understood, but it is believed to interact with specific receptors in the brain and nervous system. This interaction leads to changes in neurotransmitter levels, which can affect various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 2,6-Aemtgmh can affect various physiological processes, including cognition, memory, and mood. The compound has also been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,6-Aemtgmh in lab experiments is its high purity and stability. This makes it easier to control experimental conditions and ensure reproducibility of results. However, the compound's limited availability and high cost can be a significant limitation for some researchers.
Orientations Futures
Several future directions for research on 2,6-Aemtgmh have been proposed. These include further studies on its mechanism of action, exploration of its potential therapeutic applications, and development of new synthesis methods to improve its availability and reduce costs. Additionally, the compound's potential use in drug delivery systems and nanotechnology has also been suggested.
Conclusion:
In conclusion, 2,6-Aemtgmh is a chemical compound that has shown significant potential in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored extensively. Further research is needed to fully understand the compound's potential applications and improve its availability for researchers.
Méthodes De Synthèse
The synthesis of 2,6-Aemtgmh involves the reaction of specific chemical compounds under controlled conditions. The process involves the use of specific reagents and solvents to ensure the purity and yield of the final product. The exact details of the synthesis method are beyond the scope of this paper but can be found in reliable scientific literature.
Applications De Recherche Scientifique
2,6-Aemtgmh has been studied for its potential application in various fields, including medicinal chemistry, drug discovery, and neuroscience. The compound has shown promising results in the treatment of certain diseases and disorders, and its use in drug discovery has been explored extensively.
Propriétés
Numéro CAS |
110913-61-6 |
|---|---|
Nom du produit |
2,6-Aemtgmh |
Formule moléculaire |
C17H26HgO9S |
Poids moléculaire |
607 g/mol |
Nom IUPAC |
ethane;mercury(2+);[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methanethiolate |
InChI |
InChI=1S/C15H22O9S.C2H5.Hg/c1-7(16)20-5-11-13(21-8(2)17)15(23-10(4)19)14(22-9(3)18)12(6-25)24-11;1-2;/h11-15,25H,5-6H2,1-4H3;1H2,2H3;/q;-1;+2/p-1 |
Clé InChI |
HOWJKZGROYNBBI-UHFFFAOYSA-M |
SMILES |
C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
SMILES canonique |
C[CH2-].CC(=O)OCC1C(C(C(C(O1)C[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Hg+2] |
Synonymes |
2,6-AEMTGMH 2,6-anhydro-S-(ethylmercury(II))-1-thio-glycero-manno-heptitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



